molecular formula C10H17Cl2N3OS B2560344 N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride CAS No. 2418678-46-1

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride

Cat. No.: B2560344
CAS No.: 2418678-46-1
M. Wt: 298.23
InChI Key: COBIOZFLBIOKCK-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride is a chemical compound known for its diverse biological activities It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The resulting product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of a piperidine carboxamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-7-5-12-10(15-7)13-9(14)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBIOZFLBIOKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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